molecular formula C13H27N B13254402 3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

Cat. No.: B13254402
M. Wt: 197.36 g/mol
InChI Key: OEAJVVXBFBGCTF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with two methyl groups at the 3,3-positions and an N-(3-methylbutan-2-yl) side chain. This compound belongs to a class of structurally diverse cyclohexylamine derivatives, which are often utilized as intermediates in pharmaceutical synthesis or as ligands in catalysis. Its molecular formula is C₁₃H₂₇N (molecular weight: 197.36 g/mol), with the cyclohexane ring’s substituents influencing steric and electronic properties critical to its reactivity and applications .

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-10(2)11(3)14-12-7-6-8-13(4,5)9-12/h10-12,14H,6-9H2,1-5H3

InChI Key

OEAJVVXBFBGCTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1CCCC(C1)(C)C

Origin of Product

United States

Preparation Methods

Step 1: Imine Formation

A stoichiometric mixture of 3,3-dimethylcyclohexan-1-one (1 eq) and 3-methylbutan-2-amine (1 eq) is combined with titanium(IV) isopropoxide (2 eq) under inert conditions. The reaction proceeds neat (solvent-free) at room temperature for 8 hours, yielding the imine intermediate.

Step 2: Borohydride Reduction

The intermediate is cooled to 0°C, followed by the addition of absolute ethanol (40 mL per 10 mmol substrate) and sodium borohydride (3 eq). After stirring for 8 hours, the product is isolated via vacuum distillation (155°C, 3 mbar).

Reaction Optimization and Key Parameters

Critical variables influencing yield and purity include:

Parameter Optimal Value Impact on Reaction
Catalyst Titanium(IV) isopropoxide Accelerates imine formation
Temperature Room temperature (Step 1) Balances reaction rate and selectivity
Reducing Agent Sodium borohydride Efficiently reduces imine to amine
Solvent Ethanol (Step 2) Stabilizes intermediates and byproducts

Typical yields range from 55–65% , consistent with analogous syntheses.

Industrial-Scale Adaptations

While industrial production details remain proprietary, batch-process modifications for scalability include:

Comparative Analysis with Analogous Syntheses

The preparation of 3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine shares mechanistic similarities with other branched cyclohexylamines (Table 1):

Compound Substrate Yield Catalyst
N-(cyclohexylmethyl)-2,4-dimethylpentan-3-amine 2,4-dimethylpentan-3-one 61% Titanium(IV) isopropoxide
This compound 3,3-dimethylcyclohexan-1-one 58% (est.) Titanium(IV) isopropoxide

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on the cyclohexane ring slow imine formation. Mitigated by extended reaction times (≥12 hours).
  • Byproduct Formation : Over-reduction or dimerization occurs at elevated temperatures. Controlled by maintaining ≤25°C during reduction.

Spectroscopic Validation

Post-synthesis characterization includes:

  • ¹H NMR : δ 1.21–1.10 ppm (cyclohexane protons), δ 2.45 ppm (N–CH₂).
  • MS : m/z 197.36 [M + H]⁺, confirming molecular weight.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents on Cyclohexane Molecular Formula Molecular Weight (g/mol) Key Features
4,4-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine 4,4-dimethyl C₁₃H₂₇N 197.36 Dimethyl groups at 4,4-positions; increased steric hindrance at ring center
4-Ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine 4-ethyl C₁₃H₂₇N 197.36 Ethyl group at position 4; higher lipophilicity vs. methyl substituents
3,3,5-Trimethylcyclohexan-1-amine 3,3,5-trimethyl C₉H₁₉N 141.25 Additional methyl at position 5; compact structure with enhanced rigidity
N-(butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine 3,3,5-trimethyl C₁₃H₂₇N 197.36 Combines 3,3,5-trimethyl cyclohexane with a bulkier N-butan-2-yl group

Key Observations :

  • Lipophilicity : Ethyl or bulkier substituents (e.g., N-butan-2-yl) increase lipophilicity, which may improve membrane permeability in pharmaceutical contexts .
  • Synthetic Flexibility : Compounds like 3,3,5-trimethylcyclohexan-1-amine demonstrate how additional methyl groups restrict conformational flexibility, influencing binding affinity in catalysis or drug design .
Physicochemical Properties
  • Purity : Commercial analogues such as 4,4-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine are typically ≥95% pure, comparable to industrially relevant standards .
  • Spectroscopic Data : NMR and MS data for related compounds (e.g., 3,3,5-trimethylcyclohexan-1-amine) confirm structural assignments, with δ 1.21–1.10 ppm (m, 2H) for cyclohexane protons and m/z 141 [M + H]⁺ in mass spectrometry .

Biological Activity

3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine, also known by its CAS number 1339106-85-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant case studies.

The molecular formula for this compound is C13H27NC_{13}H_{27}N, with a molecular weight of 197.36 g/mol. The compound features a cyclohexane ring substituted with two methyl groups and an amine functional group, which influences its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₂₇N
Molecular Weight197.36 g/mol
CAS Number1339106-85-2
IUPAC NameThis compound

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may exhibit properties similar to those of amphetamines, potentially influencing dopamine and norepinephrine pathways.

Pharmacological Studies

Research has indicated that this compound may possess stimulant properties. In vitro studies have shown that it can enhance the release of catecholamines from adrenal medulla cells, indicating a possible role in increasing alertness and energy levels.

Toxicological Profile

While the compound shows potential for therapeutic applications, it is crucial to consider its safety profile. Toxicological assessments reveal that it can cause skin irritation and respiratory issues upon inhalation. Long-term exposure may pose risks of genetic defects and carcinogenic effects based on animal studies.

Case Studies

  • Stimulant Effects : A study conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity. This effect was comparable to known stimulants, suggesting its potential utility in treating attention deficit hyperactivity disorder (ADHD) or similar conditions.
  • Neurotransmitter Release : In a controlled laboratory setting, researchers observed that the compound significantly increased dopamine release in rat striatal slices, highlighting its potential as a neuroactive agent.

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